2-Chloronicotinoyl chloride

概述

描述

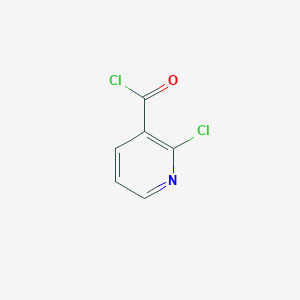

2-Chloronicotinoyl chloride: is an organic compound with the chemical formula C6H3Cl2NOThis compound is a colorless to pale yellow crystal or liquid and is known for its significant role in organic synthesis, particularly in the pharmaceutical and pesticide industries .

准备方法

Synthetic Routes and Reaction Conditions:

-

From 2-Chloronicotinic Acid:

- Dissolve 2-chloronicotinic acid in absolute ethanol.

- Add thionyl chloride (SOCl2) and stir the reaction mixture for several hours at the reaction temperature.

- After the reaction is complete, filter the product to obtain 2-chloronicotinoyl chloride .

-

From 2-Chloro-3-(trichloromethyl) Pyridine:

- React 2-chloro-3-(trichloromethyl) pyridine with carboxylic acid or estolide in a solvent.

- Use a catalyst and heat the mixture for 5-12 hours to obtain this compound .

Industrial Production Methods: The industrial production of this compound typically involves the use of thionyl chloride as a chlorinating agent due to its high yield and efficiency. alternative methods that avoid the use of irritative chloridizing reagents are also being explored to reduce environmental pollution .

化学反应分析

Types of Reactions:

-

Substitution Reactions:

- 2-Chloronicotinoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.

-

Hydrolysis:

Common Reagents and Conditions:

Thionyl Chloride (SOCl2): Used in the synthesis of this compound from 2-chloronicotinic acid.

Major Products:

科学研究应用

Synthesis of 2-Chloronicotinoyl Chloride

The synthesis of this compound typically involves the chlorination of nicotinoyl chloride or related compounds. Various methods have been documented, including:

- Chlorination Reactions : Utilizing reagents such as thionyl chloride or phosphorus pentachloride in the presence of solvents like dichloroethane.

- Patented Methods : A notable patent (CN101671298B) describes a specific method for synthesizing this compound, emphasizing its utility in chemical industries and pesticide development .

Chemical Properties and Reactivity

This compound exhibits unique reactivity due to the presence of both a carbonyl group and a chlorine atom on the pyridine ring. This structure allows it to participate in various chemical reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, making it a versatile building block for synthesizing more complex molecules.

- Cross-Coupling Reactions : It has been utilized in palladium-catalyzed cross-coupling reactions with alkylzinc reagents to form ketones, although some studies indicate limitations with certain reaction conditions .

Applications in Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Some key applications include:

- Synthesis of Anticancer Agents : Research has demonstrated its role in synthesizing novel hydrazine derivatives that exhibit anticancer properties .

- Development of Antimicrobial Agents : The compound has been explored for its potential in creating new antimicrobial agents through modifications that enhance biological activity.

Case Study: Anticancer Compounds

A study involving the reaction of this compound with 3-nitrophenylhydrazine led to the formation of several isomeric products. These products were characterized using single-crystal X-ray diffraction, highlighting their structural diversity and potential biological activities .

Applications in Agrochemicals

In agrochemical applications, this compound is utilized primarily as a precursor for developing pesticides and herbicides. Its chlorinated structure enhances the efficacy and stability of these compounds.

- Pesticide Development : The compound's ability to form stable intermediates makes it suitable for synthesizing pesticides that target specific pests while minimizing environmental impact.

作用机制

The mechanism of action of 2-chloronicotinoyl chloride primarily involves its reactivity as an acyl chloride. It can acylate nucleophiles, leading to the formation of various derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects .

相似化合物的比较

2-Chloronicotinic Acid: The precursor in the synthesis of 2-chloronicotinoyl chloride.

2-Chloro-3-(trichloromethyl) Pyridine: Another precursor used in an alternative synthesis route.

2-Chloropyridine-3-carbonyl Chloride: Another name for this compound, highlighting its structural similarity.

Uniqueness:

- This compound is unique due to its high reactivity and versatility in forming various derivatives used in pharmaceuticals and pesticides. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis .

生物活性

2-Chloronicotinoyl chloride (C6H3Cl2NO) is an important chemical compound in organic synthesis, particularly in the development of pharmaceuticals. This article explores its biological activity, synthesis, and applications based on various research findings.

This compound is a derivative of chloronicotinic acid, characterized by its reactive acyl chloride functional group. It is primarily utilized as an intermediate in the synthesis of various bioactive compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloronicotinic acid with thionyl chloride. The general reaction can be represented as follows:

This method has been documented to yield high purity products when optimized under controlled conditions, such as temperature and solvent choice .

Antiviral Activity

Research indicates that this compound and its derivatives exhibit significant antiviral properties. For instance, studies on non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown that modifications to the chloronicotinoyl structure can enhance activity against HIV-1 reverse transcriptase. A related compound demonstrated an IC50 value of 350 nM against HIV-1 RT, highlighting the potential for chloronicotinoyl derivatives in antiviral drug development .

Anticancer Properties

Recent studies have explored the anticancer potential of 2-chloronicotinoyl derivatives. For example, compounds synthesized from this compound were tested for their ability to inhibit cancer cell proliferation. One study reported that certain derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction .

Case Study 1: Synthesis and Antiviral Testing

In a study conducted by de Souza et al., this compound was reacted with various amines to produce a series of novel compounds. These compounds were then tested for their antiviral activity against HIV-1. The results indicated that some derivatives showed promising inhibitory effects, paving the way for further development into therapeutic agents .

Case Study 2: Anticancer Evaluation

A separate investigation focused on the synthesis of isomeric forms of 1-(2-chloronicotinoyl)-2-(nitrophenyl)hydrazines from this compound. These compounds were evaluated for their anticancer properties, revealing significant differences in activity based on structural variations. The study concluded that specific substitutions could enhance biological activity, suggesting a structure-activity relationship (SAR) worth exploring further .

Data Table: Biological Activity Overview

属性

IUPAC Name |

2-chloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-4(6(8)10)2-1-3-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTRRIFWCJEMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379089 | |

| Record name | 2-Chloronicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49609-84-9 | |

| Record name | 2-Chloronicotinoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49609-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloronicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2-chloronicotinoyl chloride in current research?

A1: this compound is primarily utilized as a building block in organic synthesis. It serves as a crucial reagent in synthesizing various heterocyclic compounds with potential biological activities. For instance, it acts as a starting material in the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in treating HIV-1 infection. [, , ]

Q2: Can you provide some examples of heterocyclic compounds synthesized using this compound?

A2: Numerous heterocyclic compounds have been synthesized using this compound. Some examples include:

- Pyrido[2,3,b][1,5]benzothiazepin-5(H)one: This compound is formed by reacting this compound with 2-mercaptopyridine. []

- Trifluoromethyldipyridodiazepinones: Analogues of nevirapine, synthesized by condensing this compound with 3-amino-2-chloro-4-trifluoromethyl pyridine, followed by cyclization with cyclopropylamine. []

- 4-Azachromeno[2,3-b]indol-11(6H)-ones: Synthesized by cyclizing indolin-2-ones with this compound. []

- Boscalid: A fungicide synthesized by reacting this compound with biphenyl-2-amine. []

Q3: The paper mentions optimizing reaction conditions for synthesizing (2-chloro-pyridin-3-carbonyl)-heterocyclic nitrogen compounds. What were the findings?

A3: The research on (2-chloro-pyridin-3-carbonyl)-heterocyclic nitrogen compounds found that the yield of the target product was significantly influenced by the reaction conditions. [] The study revealed that using a 1:1 molar ratio of this compound to the starting heterocyclic nitrogen compound, along with a 1:1 volume ratio of ethyl acetate to water, resulted in the highest yield. []

Q4: How is this compound typically characterized?

A4: The synthesized compounds, including those derived from this compound, are characterized using various spectroscopic techniques. These techniques include melting point determination, mass spectrometry (Mass), proton nuclear magnetic resonance spectroscopy (1HNMR), and elemental analysis. These methods provide valuable information about the compound's structure, purity, and elemental composition. [, ]

Q5: Beyond its use in synthesizing nevirapine, are there other reported biological activities associated with this compound derivatives?

A5: While many studies focus on the synthetic utility of this compound, some research explores the biological activities of its derivatives. For instance, trifluoromethyldipyridodiazepinones, synthesized using this compound, have been evaluated for their inhibitory effects on HIV-1-induced cytopathic effects in MT4 cells. [] Similarly, synthesized 4-Azachromeno[2,3-b]indol-11(6H)-ones have been investigated as potential ellipticine analogs. []

Q6: One paper mentions developing a scalable synthesis of a VEGFR inhibitor. What role does this compound play in this process?

A6: In the development of a scalable synthesis for a VEGFR inhibitor, this compound acts as one of the three key fragments involved in the overall convergent synthesis. [] The researchers successfully implemented a cost-effective and scalable synthesis involving a transition-metal-free SNAr process for the final C–N coupling, incorporating this compound to achieve the target molecule. []

Q7: Has this compound been used in synthesizing compounds with other biological activities, like fungicidal activity?

A7: Yes, this compound is a versatile building block used to synthesize compounds with various biological activities, including fungicidal properties. For example, the fungicide boscalid, commercially important for controlling plant diseases, is synthesized using this compound as a key starting material. [] This highlights the broad applicability of this compound in medicinal and agricultural chemistry.

Q8: One paper mentions using X-ray crystallography for characterization. What insights does this technique provide?

A8: X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules. In the context of the research papers, X-ray crystallography was specifically used to analyze the conformations of pyrido[2,3,b][1,5]benzothiazepin-5(H)one and 6-[3-(2-benzothiazolyl)pyridin-2-yl)thio]-N-[3-(2-benzothiazolyl)pyridin-2-yl]aniline in their solid states. [] This information is valuable for understanding structure-activity relationships and can guide the design of new compounds with improved properties.

Q9: Have any studies explored alternative synthetic routes to the compounds usually synthesized using this compound?

A9: While this compound is widely employed, some studies have explored alternative synthetic pathways to access desired compounds. For instance, nevirapine synthesis can be achieved through a different route involving ethyl acetylacetate and cyanoacetamide as starting materials. [] Investigating alternative synthetic routes is crucial for discovering more efficient, cost-effective, and environmentally friendly approaches.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。